molecular formula C13H16ClF2N3 B12215051 benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine

benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine

Cat. No.: B12215051
M. Wt: 287.73 g/mol
InChI Key: ZAVJAOBZLJMOFA-UHFFFAOYSA-N
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Description

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a pyrazole-derived amine featuring a benzyl group attached via a methylene bridge to the pyrazole ring. The pyrazole core is substituted at the 1-position with a 2,2-difluoroethyl group, which introduces both lipophilicity and electronic effects due to the fluorine atoms.

Key structural features:

  • Pyrazole ring: Provides a rigid aromatic scaffold for molecular interactions.
  • 2,2-Difluoroethyl group: Enhances metabolic stability and modulates electronic properties.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c14-13(15)10-18-7-6-12(17-18)9-16-8-11-4-2-1-3-5-11;/h1-7,13,16H,8-10H2;1H

InChI Key

ZAVJAOBZLJMOFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves several steps. One common method includes the reaction of benzylamine with 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, fluorine substitution patterns, or backbone modifications. Data are compiled from , and 11.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity (%)
Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine (Target) C₁₂H₁₄F₂N₃ 238.26 (calculated) 2,2-Difluoroethyl, benzyl Not available Not reported
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine C₁₀H₁₉FN₃ 235.73 2-Fluoroethyl, butyl 1856101-86-4 Not reported
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine C₁₄H₁₆F₂N₃O 284.30 2,2-Difluoroethyl, 4-methoxybenzyl Not available 95%
(2,2-Difluoroethyl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride C₉H₁₅ClF₂N₃ 235.73 2,2-Difluoroethyl, 1,5-dimethylpyrazole Not available Not reported

Analysis of Substituent Effects

Fluoroalkyl Groups
  • 2,2-Difluoroethyl vs. 2-Fluoroethyl: The target compound’s difluoroethyl group increases electronegativity and lipophilicity compared to the monofluoroethyl analog (). This enhances metabolic resistance to oxidative degradation, a critical factor in drug design .
  • Impact on Solubility : Fluorine substitution reduces aqueous solubility but improves membrane permeability, as seen in the 4-methoxybenzyl derivative ().
Aromatic/Non-Aromatic Substituents
  • Benzyl vs. Butyl : The benzyl group in the target compound enables π-π interactions with aromatic residues in biological targets, whereas the butyl group in ’s analog prioritizes hydrophobic interactions.
Pyrazole Substitution Patterns
  • In contrast, the target’s unsubstituted pyrazole at positions 4 and 5 allows for more flexible interactions.

Research Implications

  • Drug Discovery : The target’s benzyl and difluoroethyl groups make it a candidate for kinase inhibitors or GPCR modulators, where fluorine’s electronic effects stabilize ligand-receptor interactions.
  • Comparative Metabolism: The difluoroethyl group in the target likely confers longer half-lives than the monofluoroethyl analog (), as demonstrated in related compounds .

Biological Activity

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a complex organic compound notable for its unique dual pyrazole structure and difluoroethyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme modulation and receptor interaction. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The molecular formula of benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is C13H14F2N4, with a molecular weight of approximately 297.35 g/mol. The structural arrangement includes:

  • A benzyl group attached to a pyrazole moiety .
  • A difluoroethyl substituent that enhances its reactivity and biological interactions.

This configuration allows the compound to engage in various interactions with biological targets, which is crucial for its bioactivity.

Research indicates that benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine may modulate enzyme and receptor activity through mechanisms such as:

  • Hydrogen bonding : Facilitates binding to active sites of enzymes or receptors.
  • Hydrophobic interactions : Enhances the stability of the ligand-receptor complex.

These mechanisms are essential for understanding how the compound affects signal transduction and metabolic pathways in biological systems.

Enzyme Inhibition

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine has shown potential as an inhibitor for various enzymes. For instance, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), with some derivatives demonstrating significant inhibition rates comparable to established inhibitors like donepezil .

CompoundAChE Inhibition (%)Reference
Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amineTBD
Donepezil87%

Cytotoxicity Studies

In vitro studies have demonstrated that benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine exhibits moderate to good cytotoxicity against various human cancer cell lines. For example, compounds with similar structural features have been tested against SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) cell lines, showing promising results in inducing apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Reference
SW620TBD
PC-3TBD
NCI-H23TBD

Study 1: Interaction with Receptors

A recent study focused on the interaction of benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine with specific receptors involved in cancer progression. The findings indicated that the compound could effectively bind to these receptors, potentially inhibiting downstream signaling pathways critical for tumor growth.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine. The compound demonstrated significant DPPH scavenging effects, suggesting its potential utility in mitigating oxidative stress-related diseases .

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